molecular formula C25H30N4O2 B13419012 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide

Cat. No.: B13419012
M. Wt: 418.5 g/mol
InChI Key: LMFFHJRXWFWVSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves its role as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) with high selectivity, leading to vasodilation and inhibition of platelet aggregation. This action helps to alleviate symptoms of vascular diseases by improving blood flow and reducing vascular resistance .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide apart is its high selectivity for the IP receptor and its long-acting nature. Unlike other prostacyclin analogs, it does not cause severe desensitization of the IP receptor, making it a more effective and sustainable therapeutic option .

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide

InChI

InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30)

InChI Key

LMFFHJRXWFWVSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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